molecular formula C16H19N5O3 B10942710 {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone

{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone

Cat. No.: B10942710
M. Wt: 329.35 g/mol
InChI Key: OEVDFSWGYDRXQE-UHFFFAOYSA-N
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Description

{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pyrazole moiety and a nitrophenyl group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyrazole derivative under controlled conditions. The final step involves the introduction of the nitrophenyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and prevent any side reactions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitro group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the field of antimicrobial and anticancer agents.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The presence of the nitrophenyl group is known to enhance the biological activity of the compound, making it a promising candidate for further drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitrophenyl group is particularly important in this regard, as it can participate in electron transfer reactions, enhancing the compound’s reactivity.

Properties

Molecular Formula

C16H19N5O3

Molecular Weight

329.35 g/mol

IUPAC Name

[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]-(3-nitrophenyl)methanone

InChI

InChI=1S/C16H19N5O3/c1-18-11-13(10-17-18)12-19-5-7-20(8-6-19)16(22)14-3-2-4-15(9-14)21(23)24/h2-4,9-11H,5-8,12H2,1H3

InChI Key

OEVDFSWGYDRXQE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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